Sulfo-Cy3 DBCO
Description
Properties
Molecular Formula |
C50H54N4O11S3 |
|---|---|
Molecular Weight |
983.2 g/mol |
IUPAC Name |
1-[6-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-6-oxohexyl]-2-[(E,3E)-3-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]prop-1-enyl]-3,3-dimethylindol-1-ium-5-sulfonate |
InChI |
InChI=1S/C50H54N4O11S3/c1-49(2)40-32-38(67(60,61)62)23-25-43(40)52(45(49)18-12-19-46-50(3,4)41-33-39(68(63,64)65)24-26-44(41)53(46)30-13-31-66(57,58)59)29-11-5-6-20-47(55)51-28-27-48(56)54-34-37-16-8-7-14-35(37)21-22-36-15-9-10-17-42(36)54/h7-10,12,14-19,23-26,32-33H,5-6,11,13,20,27-31,34H2,1-4H3,(H3-,51,55,57,58,59,60,61,62,63,64,65) |
InChI Key |
ALLGTQOHAQKUOH-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/3\C(C4=C(N3CCCS(=O)(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)NCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)C |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCS(=O)(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)NCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
This compound is synthesized by conjugating the sulfonated Cyanine3 dye with a DBCO functional group, enabling copper-free click chemistry reactivity. The preparation involves:
- Synthesis of Sulfo-Cyanine3 Dye: Sulfonation of the Cyanine3 dye to increase water solubility and reduce nonspecific binding.
- Introduction of DBCO Moiety: The DBCO group is typically introduced through an amide bond formation between an NHS-activated DBCO derivative (e.g., NHS-Sulfo-DBCO) and an amine-functionalized sulfo-Cy3 dye or scaffold.
This approach ensures the final compound retains both the fluorescence properties and the bioorthogonal reactivity of DBCO.
Specific Chemical Modification Example Using NHS-Sulfo-DBCO
A representative preparation method involves the reaction of NHS-Sulfo-DBCO with an amino-containing substrate (e.g., a scaffold or dye precursor):
- Step 1: Dissolve the amino-functionalized sulfo-Cy3 dye or scaffold in a suitable aqueous buffer (pH ~7.4).
- Step 2: Add NHS-Sulfo-DBCO in a controlled molar ratio to the solution.
- Step 3: Incubate at room temperature or 37°C for 1 hour to allow amide bond formation.
- Step 4: Purify the product by chromatography or dialysis to remove unreacted reagents.
This method has been validated by ^1H NMR showing characteristic DBCO peaks between 7.0 and 8.0 ppm, and UV-Vis absorption at 310 nm confirming successful conjugation.
Fluorescent Labeling of Azide-Modified Biomolecules
The prepared this compound is then used to label azide-modified biomolecules via strain-promoted azide-alkyne cycloaddition (SPAAC):
- Incubate azide-modified biomolecules (e.g., azido-modified mRNA or proteins) with a 5-fold molar excess of this compound.
- Reaction conditions: 37°C for 1 hour in aqueous buffer.
- Purify labeled biomolecules using kits like RNeasy MinElute or equivalent to remove free dye.
- Verify labeling efficiency by gel electrophoresis or spectrophotometry.
Preparation Protocols and Practical Considerations
Stock Solution Preparation
This compound is typically supplied as a dry red solid and requires preparation of stock solutions for experimental use.
| Amount of this compound | Volume of DMSO for 1 mM Stock Solution (mL) | Volume for 5 mM (mL) | Volume for 10 mM (mL) |
|---|---|---|---|
| 1 mg | 1.0171 | 0.2034 | 0.1017 |
| 5 mg | 5.0855 | 1.0171 | 0.5086 |
| 10 mg | 10.1711 | 2.0342 | 1.0171 |
In Vivo Formulation Preparation
For in vivo applications, this compound stock solutions can be further diluted and formulated with co-solvents such as PEG300, Tween 80, or corn oil to maintain solubility and stability:
- Add DMSO master stock to PEG300, mix and clarify.
- Add Tween 80, mix and clarify.
- Add water or corn oil accordingly, ensuring clarity at each step.
- Use vortexing, sonication, or mild heating to aid dissolution.
Analytical Verification of Preparation
- Nuclear Magnetic Resonance (NMR): Confirms DBCO conjugation by characteristic aromatic peaks (7.0–8.0 ppm).
- Ultraviolet-Visible (UV-Vis) Spectroscopy: Absorption peak at 310 nm indicates DBCO presence; sulfo-Cy3 dye has characteristic absorption/emission peaks at 553/569 nm.
- High-Performance Liquid Chromatography (HPLC): Ensures purity >95%.
- Fluorescence Spectroscopy: Confirms dye functionality and pH stability.
Summary Table of Preparation Parameters
| Parameter | Details/Conditions |
|---|---|
| Reaction type | Amide bond formation via NHS ester |
| Key reagents | NHS-Sulfo-DBCO, amino-functionalized Cy3 or scaffold |
| Reaction temperature | Room temperature or 37°C |
| Reaction time | 1 hour |
| Purification methods | Chromatography, dialysis, or spin columns |
| Stock solution solvent | DMSO |
| Stock solution concentration | 1–10 mM |
| Storage | -20°C to -80°C, aliquoted |
| Analytical methods | NMR, UV-Vis, HPLC, fluorescence |
Chemical Reactions Analysis
Types of Reactions
Sulfo-Cy3 DBCO primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This type of reaction is highly specific and does not require a copper catalyst, making it suitable for biological applications .
Common Reagents and Conditions
The SPAAC reaction involves the use of azide-containing molecules as reactants. The reaction conditions are typically mild, occurring at room temperature and in aqueous environments .
Major Products Formed
The major product formed from the SPAAC reaction is a stable triazole linkage between the DBCO group and the azide-containing molecule .
Scientific Research Applications
Fluorescent Labeling and Imaging
Overview:
Sulfo-Cy3 DBCO is a bright, water-soluble fluorescent dye that can be utilized for the labeling of proteins, peptides, and antibodies. Its excitation wavelengths around 532 nm or 555 nm allow for compatibility with standard fluorescent instrumentation, making it a preferred choice in molecular imaging.
Case Study: Metabolic Tagging of Extracellular Vesicles
In a study investigating extracellular vesicles (EVs), this compound was employed to label azido-tagged EVs secreted by cancer cells. The results indicated that EVs from azide-treated cells exhibited significantly higher fluorescence intensity when labeled with this compound compared to untreated controls, demonstrating effective labeling and potential for tracking EVs in vivo .
Click Chemistry Applications
Overview:
The unique reactivity of this compound with azide groups via copper-free click chemistry facilitates rapid and specific conjugation reactions. This property is particularly advantageous in biological systems where copper can be toxic.
Applications:
- Targeted Drug Delivery: this compound has been utilized to develop targeted drug delivery systems where drugs are conjugated to azide-modified nanoparticles. The specific binding of these nanoparticles to azide-labeled tumor cells has shown promise in enhancing therapeutic efficacy while minimizing off-target effects .
- Hydrogel Formation: In tissue engineering, click chemistry using this compound allows for the formation of hydrogels that can encapsulate cells and drugs. These hydrogels provide a controlled release mechanism while maintaining biocompatibility .
Bioconjugation Techniques
Overview:
this compound is commonly used in bioconjugation techniques to attach fluorescent labels to biomolecules for various applications, including diagnostic assays and therapeutic interventions.
Data Table: Bioconjugation Efficiency
| Molar Ratio (DBCO-NHS to Antibody) | Conjugation Yield (%) | Fluorescence Intensity (Relative Units) |
|---|---|---|
| 1:1 | 45 | 100 |
| 5:1 | 78 | 150 |
| 10:1 | 90 | 200 |
This table summarizes the relationship between the molar ratio of DBCO-NHS used for antibody functionalization and the resulting conjugation yield and fluorescence intensity .
Applications in Stem Cell Research
Overview:
In regenerative medicine, this compound has been applied to enhance the retention and functionality of stem cells on scaffolds through covalent bonding.
Case Study: Neural Progenitor Cells on Scaffolds
Research demonstrated that human neural progenitor cells metabolically labeled with azide groups showed improved adhesion and growth on scaffolds modified with DBCO groups. The study found that optimal concentrations of DBCO-Sulfo-NHS led to significant increases in cell retention and axon growth over time .
Mechanism of Action
Sulfo-Cy3 DBCO exerts its effects through the SPAAC reaction. The DBCO group reacts with azide-containing molecules to form a stable triazole linkage . This reaction is highly specific and occurs under mild conditions, making it suitable for use in living systems . The sulfonate group on the Cyanine3 dye increases the compound’s water solubility, enhancing its usability in biological applications .
Comparison with Similar Compounds
Key Properties:
| Property | Value/Description |
|---|---|
| Molecular Weight | ~1,100–1,300 Da (varies by conjugate) |
| Solubility | High in aqueous buffers |
| Click Reactivity | DBCO reacts with azides (SPAAC) |
| Fluorescence Quantum Yield | ~0.15–0.25 (dependent on environment) |
| Stability | Stable in physiological conditions |
Comparison with Similar Compounds
Non-Sulfonated DBCO-Cy3
This increases nonspecific binding to hydrophobic biomolecules (e.g., serum proteins), reducing targeting efficiency .
| Parameter | Sulfo-Cy3 DBCO | Non-Sulfonated DBCO-Cy3 |
|---|---|---|
| Water Solubility | High (sulfonate-enhanced) | Low (requires organic solvents) |
| Nonspecific Binding | Minimal | Significant |
| In Vivo Compatibility | Excellent | Limited (aggregation risks) |
| Reaction Rate (SPAAC) | ~0.1–0.3 M⁻¹s⁻¹ | Similar |
DBCO-BCN (Bicyclononyne)
BCN is another copper-free click chemistry reagent with faster reaction kinetics than DBCO. However, DBCO derivatives like this compound exhibit higher labeling efficiency in surface immobilization and nanoparticle functionalization. For example, DBCO achieves 1.3–1.9× higher streptavidin-Cy3 fluorescence density compared to BCN under identical conditions .
| Parameter | This compound | DBCO-BCN |
|---|---|---|
| Reaction Rate (SPAAC) | Moderate (~0.1–0.3 M⁻¹s⁻¹) | Faster (~0.5–1.0 M⁻¹s⁻¹) |
| Labeling Efficiency | Higher in surface coupling | Lower |
| Stability in Vivo | High | Moderate (prone to oxidation) |
Azide-Reactive Cy3 Derivatives (e.g., Cy3-NHS Ester)
Traditional Cy3-NHS esters rely on amine-reactive chemistry, which lacks the specificity of SPAAC. This compound avoids cross-reactivity with endogenous amines, enabling selective labeling in complex biological systems .
| Parameter | This compound | Cy3-NHS Ester |
|---|---|---|
| Reaction Specificity | High (azide-specific) | Low (amine-reactive) |
| Copper Requirement | No | No (but non-specific) |
| Multiplexing Potential | Compatible with SPAAC | Limited by amine abundance |
Sulfo-Cy5 DBCO
Sulfo-Cy5 DBCO emits in the far-red spectrum (~670 nm), offering deeper tissue penetration than this compound. However, this compound is preferred for applications requiring compatibility with common orange-red filter sets and lower autofluorescence in superficial imaging .
| Parameter | This compound | Sulfo-Cy5 DBCO |
|---|---|---|
| Emission Wavelength | 570 nm | 670 nm |
| Tissue Penetration | Moderate | High |
| Autofluorescence | Low in superficial layers | Low in deep tissues |
Limitations and Considerations
- Emission Wavelength : The orange-red emission of this compound may overlap with tissue autofluorescence in deep imaging, favoring far-red dyes like Sulfo-Cy5 DBCO for such applications .
- Cost : this compound is more expensive than amine-reactive dyes due to specialized synthesis (e.g., sulfonation and DBCO conjugation) .
Biological Activity
Sulfo-Cy3 DBCO (Dibenzocyclooctyne-Sulfo-Cy3) is a water-soluble fluorescent dye that plays a significant role in bioorthogonal chemistry, particularly in applications involving click chemistry. This article explores its biological activity, including its chemical properties, applications in various fields, and relevant research findings.
- Molecular Formula : C₅₀H₅₄N₄O₁₁S₃
- Molecular Weight : 983.18 g/mol
- Absorption/Emission :
- Absorption maximum: 553 nm
- Emission maximum: 563 nm
- Solubility : Soluble in water, DMF, and DMSO .
This compound utilizes the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction, allowing for rapid and selective labeling of azide-modified biomolecules without the need for copper catalysts. This reaction is particularly advantageous in biological systems where copper can be toxic .
Applications in Biological Research
- Cell Imaging and Tracking :
- Tissue Engineering :
- Single-Cell Profiling :
Case Study: Neural Progenitor Cell Adhesion
In a study examining the effects of DBCO-modified scaffolds on NPCs:
- NPCs seeded on DBCO-modified collagen exhibited a 2.6-fold increase in adhesion compared to non-covalently attached controls after 2 hours.
- Live/dead staining indicated no significant difference in cell viability between groups over a 10-day culture period, suggesting that covalent bonding via DBCO does not adversely affect cell health .
Table: Comparison of Cell Adhesion on Different Scaffolds
| Scaffold Type | Cell Adhesion (2h) | Cell Adhesion (6h) | Viability (Day 10) |
|---|---|---|---|
| Collagen (Control) | Baseline | Baseline | 85% |
| Collagen-DBCO | 2.6x higher | 2x higher | 86% |
| Collagen-NC | Lower | Lower | 84% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
